molecular formula C11H11F3O3 B1450518 3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid CAS No. 1373921-13-1

3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid

Cat. No. B1450518
CAS RN: 1373921-13-1
M. Wt: 248.2 g/mol
InChI Key: LNOAXHKIMRSNOJ-UHFFFAOYSA-N
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Description

“3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1373921-10-8 . It has a molecular weight of 248.2 . The IUPAC name of this compound is 2-Methyl-2-[3-(trifluoromethyl)phenoxy]-propanoic acid .


Molecular Structure Analysis

The molecular structure of “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” and similar compounds has been studied using single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .


Physical And Chemical Properties Analysis

The introduction of the -OCF3 group influences the acidity of similar compounds, depending on the position of a substituent, with the ortho isomer being the least acidic . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .

Scientific Research Applications

Electrochromic Device Development

The electron-withdrawing trifluoromethoxy group in this compound can be utilized in the design of electrochromic materials. These materials change color upon the application of an electric current and have applications in smart windows, displays, and energy storage devices .

Mechanism of Action

While the specific mechanism of action for “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” is not available, similar compounds have been studied for their interactions with biological systems. For instance, docking studies showed possible interactions of (trifluoromethoxy)phenylboronic acids with LeuRS of Escherichia coli .

Future Directions

While specific future directions for “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” are not available, similar compounds have been studied for their potential applications. For instance, genomewide association studies have identified an association between TRPM8 and reduced risk of migraine . This suggests that compounds that can modulate TRPM8 channel function could be beneficial for the management of neuropathic pain, especially migraines .

properties

IUPAC Name

3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-7-6-9(17-11(12,13)14)4-2-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOAXHKIMRSNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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